

4-Bromo-3-hydroxybenzonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzonitrile

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An In-depth Technical Guide to 4-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-3-hydroxybenzonitrile**, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. This document outlines its chemical properties, synthesis methodologies, and known applications, offering valuable insights for professionals engaged in organic synthesis and drug discovery.

Core Chemical Data

4-Bromo-3-hydroxybenzonitrile is a substituted benzonitrile with the chemical formula C_7H_4BrNO .^{[1][2]} Its chemical structure features a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group.

Property	Value	Source
CAS Number	916213-60-0	[1] [2]
Molecular Weight	198.02 g/mol	[1]
Appearance	White to light yellow powder or crystal	[1]
Solubility	Insoluble in water, soluble in organic solvents like methanol and DMSO.	[1] [3]

Synthesis and Methodologies

The synthesis of **4-Bromo-3-hydroxybenzonitrile** presents a notable challenge in regioselectivity. Direct electrophilic aromatic bromination of 3-hydroxybenzonitrile is often inefficient in producing the desired 4-bromo isomer. This is due to the competing directing effects of the hydroxyl and nitrile groups on the benzene ring.[\[1\]](#) The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to a mixture of brominated products with low yields of the target compound.[\[1\]](#)

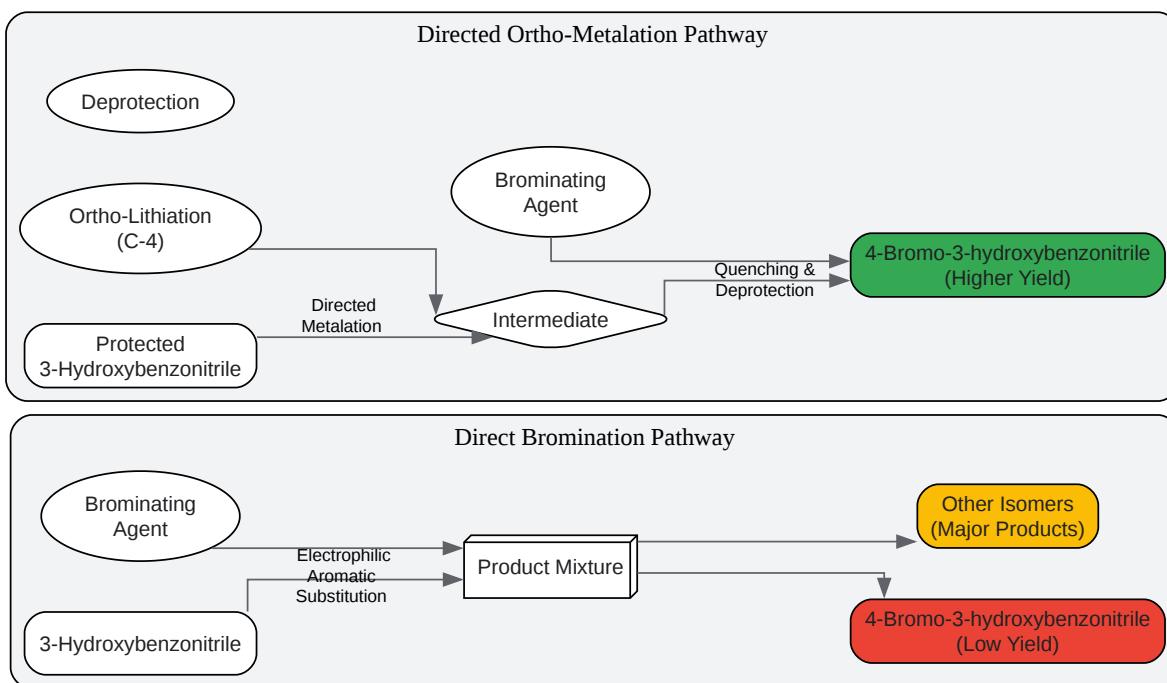
Experimental Protocol: Challenges in Direct Bromination

Direct bromination of 3-hydroxybenzonitrile typically yields 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile as the major products, with the formation of **4-Bromo-3-hydroxybenzonitrile** being significantly less favorable, sometimes resulting in yields as low as 2%.[\[1\]](#)[\[4\]](#)

To overcome these challenges, alternative synthetic strategies are often employed:

- Directed Ortho-Metalation: This technique involves the use of a directing group to facilitate metalation at a specific ortho position. For the synthesis of **4-Bromo-3-hydroxybenzonitrile**, the hydroxyl group of a protected 3-hydroxybenzonitrile derivative can act as a directed metalation group (DMG). Following ortho-lithiation at the C-4 position, the intermediate can be quenched with a suitable brominating agent to yield the desired product after deprotection.[\[1\]](#)

- Multi-step Synthesis: A patent describes a synthetic method starting from 3-methylphenol, which undergoes a series of reactions including esterification, chlorination, hydrolysis to form 3-hydroxy-benzaldehyde, followed by bromination to obtain 4-bromo-3-hydroxy-benzaldehyde. The final step involves a condensation reaction with 4-fluorobenzonitrile to produce a derivative, indicating a pathway to substituted benzonitriles.[5]



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Comparison of synthetic pathways for **4-Bromo-3-hydroxybenzonitrile**.

Applications in Research and Development

4-Bromo-3-hydroxybenzonitrile primarily serves as a versatile building block in organic synthesis.[1] Its trifunctional nature allows for a variety of chemical transformations, making it a

valuable precursor for the synthesis of more complex molecules with potential applications in:

- Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.
- Agrochemicals: In the synthesis of new herbicides and pesticides. Research on related 4-hydroxy-benzonitrile compounds has indicated their potential as photosynthesis inhibitors.[\[1\]](#)

While specific biological activities for **4-Bromo-3-hydroxybenzonitrile** are not extensively documented in publicly available literature, its isomers have shown interesting properties. For instance, 3-Bromo-4-hydroxybenzonitrile has been reported to exhibit thrombin inhibitory and antibacterial activities.[\[6\]](#) This suggests that **4-Bromo-3-hydroxybenzonitrile** could be a candidate for biological screening and further investigation.

Spectroscopic Data

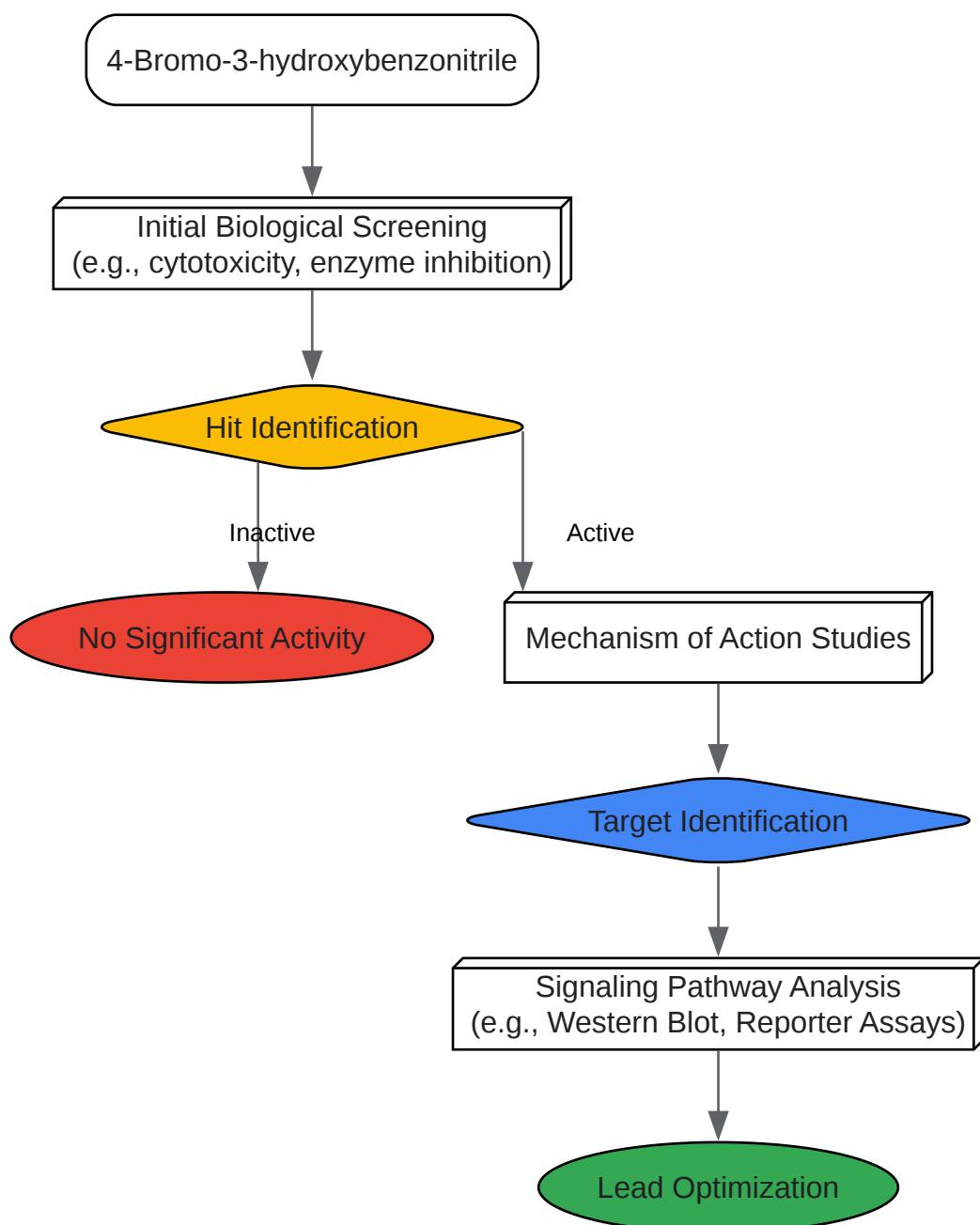
The characterization of **4-Bromo-3-hydroxybenzonitrile** is typically achieved through standard spectroscopic techniques:

Technique	Key Features
IR Spectroscopy	Expected to show characteristic stretches for the -OH (3200–3600 cm^{-1}) and -CN (2220–2260 cm^{-1}) functional groups. [1]
NMR Spectroscopy	^1H NMR (in DMSO-d_6) would display signals for the aromatic protons (typically in the δ 7.2–8.1 ppm range) and the hydroxyl proton (around δ 10.2 ppm). ^{13}C NMR would confirm the presence of the nitrile carbon (δ 115–120 ppm). [1]
Mass Spectrometry	High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the signaling pathways directly modulated by **4-Bromo-3-hydroxybenzonitrile**. This presents an open area for future research and discovery.

Given the biological activities of its isomers and other related bromophenolic compounds, a hypothetical workflow for investigating the biological potential of **4-Bromo-3-hydroxybenzonitrile** could be as follows:



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A proposed workflow for the biological evaluation of **4-Bromo-3-hydroxybenzonitrile**.

Conclusion

4-Bromo-3-hydroxybenzonitrile is a chemical compound with established utility as a synthetic intermediate. While its direct biological applications are yet to be fully explored, its structural features and the known activities of its isomers suggest that it may hold potential for future discoveries in medicinal chemistry and agrochemical science. The synthetic challenges associated with its preparation underscore the importance of strategic chemical planning in accessing this valuable building block. Further research into its biological properties is warranted to unlock its full potential.

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